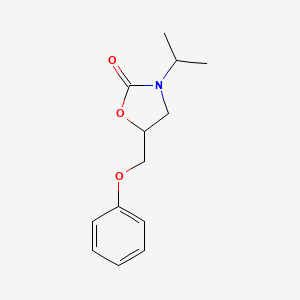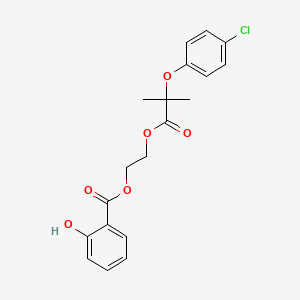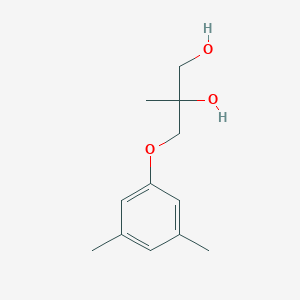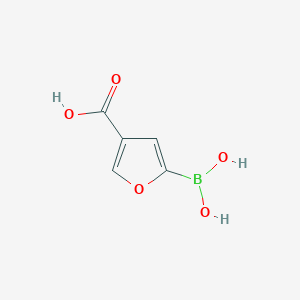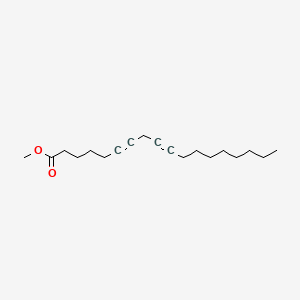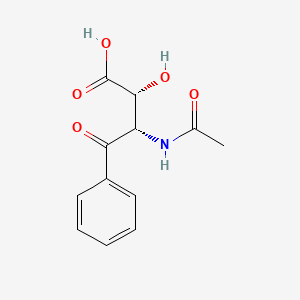
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral starting materials and selective reactions to ensure the correct stereochemistry. For instance, the synthesis might start with a chiral amino acid derivative, followed by acylation, hydroxylation, and oxidation steps under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological processes, such as microbial fermentation, to produce the chiral intermediates. These intermediates are then subjected to chemical transformations to obtain the final product. The use of biocatalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar functional groups but different stereochemistry.
Citric acid: Another related compound with similar chemical properties but different biological roles.
Uniqueness
(2R,3s)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11-/m1/s1 |
InChI Key |
JRVRHJSMHHKUKE-MWLCHTKSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([C@H](C(=O)O)O)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
